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molecular formula C8H8N2O B8469007 4-(Hydroxymethyl)-6-methylpicolinonitrile

4-(Hydroxymethyl)-6-methylpicolinonitrile

Cat. No. B8469007
M. Wt: 148.16 g/mol
InChI Key: AAHOCHRAAVKOEE-UHFFFAOYSA-N
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Patent
US08106064B2

Procedure details

4-(tert-Butyl-dimethyl-silanyloxymethyl)-6-methyl-pyridine-2-carbonitrile (8 g, 30.53 mmol) was stirred with 1M tetrabutylammonium fluoride in THF (32 ml, 32 mmol) in THF (30 ml) at room temperature. After 1 hr., the mixture was evaporated in vacuo and the residue was purified by silica gel column chromatography (eluent, ether:hexane (4:1)) to afford 4.07 g (90%) of 4-Hydroxymethyl-6-methyl-pyridine-2-carbonitrile as a white solid. m.p. 136-138° C.; 1H NMR (200 MHz, CDCl3) δ 2.59 (3H, s), 4.78 (2H, s), 7.39 (1H, s), 7.53 (1H, s).
Name
4-(tert-Butyl-dimethyl-silanyloxymethyl)-6-methyl-pyridine-2-carbonitrile
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:15]#[N:16])[CH:9]=1)(C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[OH:6][CH2:7][C:8]1[CH:13]=[C:12]([CH3:14])[N:11]=[C:10]([C:15]#[N:16])[CH:9]=1 |f:1.2|

Inputs

Step One
Name
4-(tert-Butyl-dimethyl-silanyloxymethyl)-6-methyl-pyridine-2-carbonitrile
Quantity
8 g
Type
reactant
Smiles
C(C)(C)(C)[SiH2]OC(C1=CC(=NC(=C1)C)C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
32 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, the mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (eluent, ether:hexane (4:1))

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC(=NC(=C1)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.07 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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